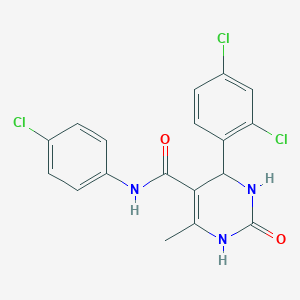
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP-BTA-OOH, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TFP-BTA-OOH is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes. This binding can result in changes in the activity of these proteins and enzymes, leading to various physiological effects.
Biochemical and Physiological Effects:
TFP-BTA-OOH has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, such as caspases and cathepsins, which are involved in cell death and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFP-BTA-OOH in lab experiments is its high selectivity for certain proteins and enzymes, which allows for more precise studies of their functions. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of TFP-BTA-OOH is its potential toxicity, which must be carefully considered when using the compound in experiments.
Direcciones Futuras
There are several future directions for research on TFP-BTA-OOH. One potential application is in the development of new anti-cancer drugs that target specific enzymes and proteins. Additionally, the compound could be further studied for its potential use in bioimaging and drug delivery. Further research is also needed to fully understand the mechanism of action of TFP-BTA-OOH and its effects on various physiological processes.
Métodos De Síntesis
TFP-BTA-OOH has been synthesized using various methods, including the reaction between 2-aminobenzothiazole and 2,2,3,3-tetrafluoropropyl 5-oxopentanoate. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
TFP-BTA-OOH has been extensively studied for its potential applications in various fields, including bioimaging, cancer diagnosis, and drug delivery. The compound has been shown to selectively bind to certain proteins and enzymes, making it a useful tool for studying their functions. Additionally, TFP-BTA-OOH has been used as a fluorescent probe for bioimaging, as it emits a strong fluorescence signal when excited with light of a certain wavelength.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O3S/c16-13(17)15(18,19)8-24-12(23)7-3-6-11(22)21-14-20-9-4-1-2-5-10(9)25-14/h1-2,4-5,13H,3,6-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWTVUJZGSRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)


![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl N-(2,6-dimethylphenyl)-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]alaninate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)

![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)

![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)

![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)